

# Methyl Nonafluorovalerate: A Physicochemical Guide for Researchers

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## Compound of Interest

Compound Name: *Methyl Nonafluorovalerate*

Cat. No.: *B087576*

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## Introduction

**Methyl Nonafluorovalerate**, also known by its IUPAC name methyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate, is a highly fluorinated ester with the chemical formula C<sub>6</sub>H<sub>3</sub>F<sub>9</sub>O<sub>2</sub>.<sup>[1][2]</sup> This colorless liquid is recognized for its unique physicochemical properties imparted by its fluorinated structure, making it a valuable compound in various scientific and industrial applications.<sup>[3]</sup> It serves as a crucial building block in the synthesis of advanced materials, specialty chemicals, and fluorinated compounds for the pharmaceutical and agrochemical industries.<sup>[3][4][5]</sup> This technical guide provides an in-depth overview of the core physicochemical properties of **Methyl Nonafluorovalerate**, along with detailed experimental protocols for their determination, tailored for researchers, scientists, and drug development professionals.

## Core Physicochemical Properties

The key physicochemical properties of **Methyl Nonafluorovalerate** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Reference
Molecular Formula	C6H3F9O2	[3][6]
Molecular Weight	278.07 g/mol	[1][3][6]
Appearance	Colorless to Almost colorless clear liquid	[3][6]
Boiling Point	102 °C	[3][6]
Specific Gravity (20/20)	1.56	[6]
Flash Point	9 °C	[6]
Solubility in Water	Insoluble	[6]

Table 2: Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	methyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate	[1][2]
CAS Number	13038-26-1	[1][3][6]
PubChem CID	526458	[1][3]
MDL Number	MFCD00443384	[3][6]
Reaxys Registry Number	1885042	[6]
EC Number	677-544-6	[1]

## Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established standard methods and common laboratory practices.

### Determination of Boiling Point (Micro-scale Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.

#### Apparatus:

- Thiele tube or similar heating apparatus (e.g., MelTemp)
- Thermometer
- Small test tube (e.g., sodium fusion tube)
- Capillary tube (sealed at one end)
- Heating medium (e.g., liquid paraffin or silicone oil)
- Stand and clamp

#### Procedure:

- Fill the small test tube with the **Methyl Nonafluorovalerate** sample to a depth of about 1-2 cm.
- Place the sealed capillary tube into the test tube with the open end submerged in the liquid.
- Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[\[7\]](#)
- Immerse the assembly into the Thiele tube containing the heating medium. The heat should be applied to the side arm of the Thiele tube.[\[7\]](#)
- Heat the apparatus gently. Initially, air trapped in the capillary tube will be expelled as a slow stream of bubbles.
- Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point and the vapor pressure inside the capillary is equal to the atmospheric pressure.
- Turn off the heat and allow the apparatus to cool slowly.

- The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[8] Record this temperature.

## Determination of Density (Oscillating U-tube Method)

This method, compliant with ASTM D4052, provides a precise and rapid determination of liquid density.[6][9][10]

### Apparatus:

- Digital Density Meter with an oscillating U-tube
- Syringe for manual sample injection or an automated sampler
- Thermostatic control for the measuring cell

### Procedure:

- Calibration: Calibrate the instrument according to the manufacturer's instructions using certified reference standards (e.g., dry air and pure water) at the desired temperature (e.g., 20°C).
- Sample Preparation: Ensure the **Methyl Nonafluorovalerate** sample is free of any air bubbles and has reached thermal equilibrium with the measurement temperature.
- Injection: Introduce the sample into the oscillating U-tube of the density meter using a syringe or autosampler.[10] Care must be taken to avoid introducing air bubbles into the measuring cell.[9]
- Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.[1][10] This frequency is then used to calculate the density of the liquid.
- Data Recording: Record the density value, typically in g/cm<sup>3</sup> or kg/m<sup>3</sup>, at the specified temperature.[10] The accepted units of measurement for density according to ASTM are kilograms per cubic meter ( kg/m<sup>3</sup> , SI unit) or grams per milliliter (g/mL).[6]

## Determination of Purity by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile compounds like **Methyl Nonafluorovalerate**. A Flame Ionization Detector (FID) is commonly used for this purpose.

### Apparatus:

- Gas Chromatograph equipped with a Flame Ionization Detector (FID)
- Capillary column (a non-polar column is suitable for boiling point elution)[[11](#)]
- Injector (Split/splitless)
- Data acquisition and processing software

### GC-FID Conditions (Typical):

- Column: A non-polar capillary column (e.g., Equity-1, 15 m x 0.10 mm I.D., 0.10  $\mu$ m).[[11](#)]
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C
- Detector Temperature: 250 °C[[12](#)]
- Oven Temperature Program:
  - Initial temperature: 50 °C, hold for 2 minutes
  - Ramp: Increase at 10 °C/min to 200 °C
  - Hold: Maintain at 200 °C for 5 minutes
- Injection Volume: 1  $\mu$ L
- Split Ratio: 100:1

### Procedure:

- Sample Preparation: Prepare a dilute solution of **Methyl Nonafluorovalerate** in a suitable solvent (e.g., hexane or ethyl acetate).
- Injection: Inject the prepared sample into the GC.
- Chromatographic Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the column as they are carried by the inert gas.[12]
- Detection: The separated components are detected by the FID as they elute from the column.
- Data Analysis: The resulting chromatogram will show peaks corresponding to each component. The area of each peak is proportional to the concentration of that component. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

## Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of **Methyl Nonafluorovalerate**. Due to the presence of fluorine, <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra are all highly informative.

### Apparatus:

- NMR Spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>)
- Internal standard (e.g., Tetramethylsilane, TMS)

### Procedure:

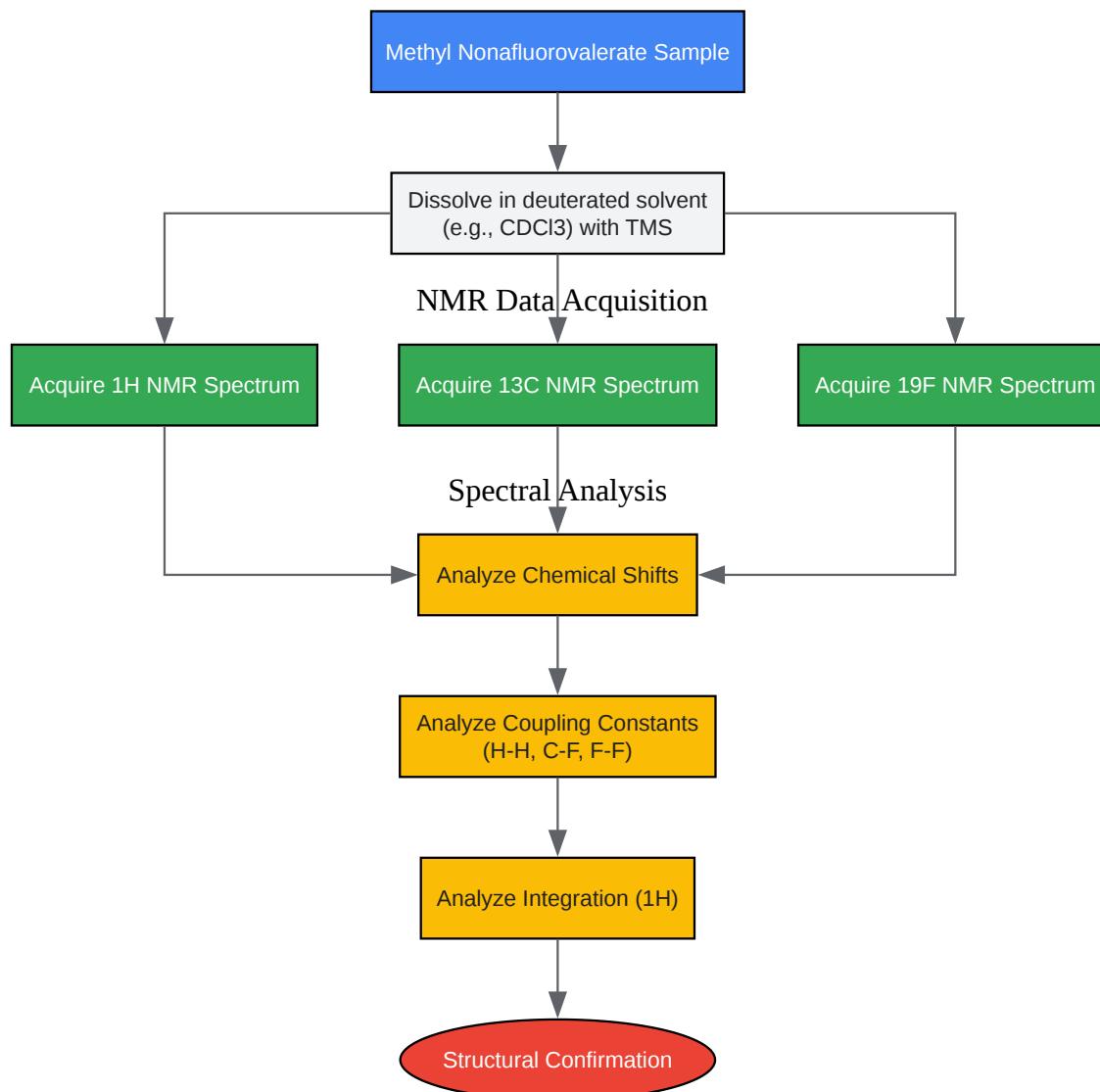
- Sample Preparation: Dissolve a small amount of **Methyl Nonafluorovalerate** in the deuterated solvent in an NMR tube. Add a small amount of TMS as an internal reference for  $^1\text{H}$  and  $^{13}\text{C}$  spectra.
- $^1\text{H}$  NMR Spectroscopy:
  - Acquire the  $^1\text{H}$  NMR spectrum.
  - Expect a singlet for the methyl (-OCH<sub>3</sub>) protons. The chemical shift will be influenced by the adjacent ester group.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Acquire the  $^{13}\text{C}$  NMR spectrum. This may require broadband proton decoupling.
  - The spectrum will show distinct signals for the methyl carbon, the carbonyl carbon, and the carbons of the fluorinated alkyl chain. The C-F coupling will be observable.
- $^{19}\text{F}$  NMR Spectroscopy:
  - Acquire the  $^{19}\text{F}$  NMR spectrum. This is crucial for analyzing the fluorinated part of the molecule.
  - The spectrum will show multiple signals corresponding to the different fluorine environments (-CF<sub>2</sub>- and -CF<sub>3</sub> groups). The chemical shifts and coupling patterns (F-F coupling) will provide detailed structural information about the perfluorinated chain.[\[3\]](#)[\[13\]](#)[\[14\]](#)
- Data Analysis: Analyze the chemical shifts, integration values (for  $^1\text{H}$ ), and coupling constants in all spectra to confirm the molecular structure of **Methyl Nonafluorovalerate**.[\[15\]](#)

## Visualized Experimental Workflows

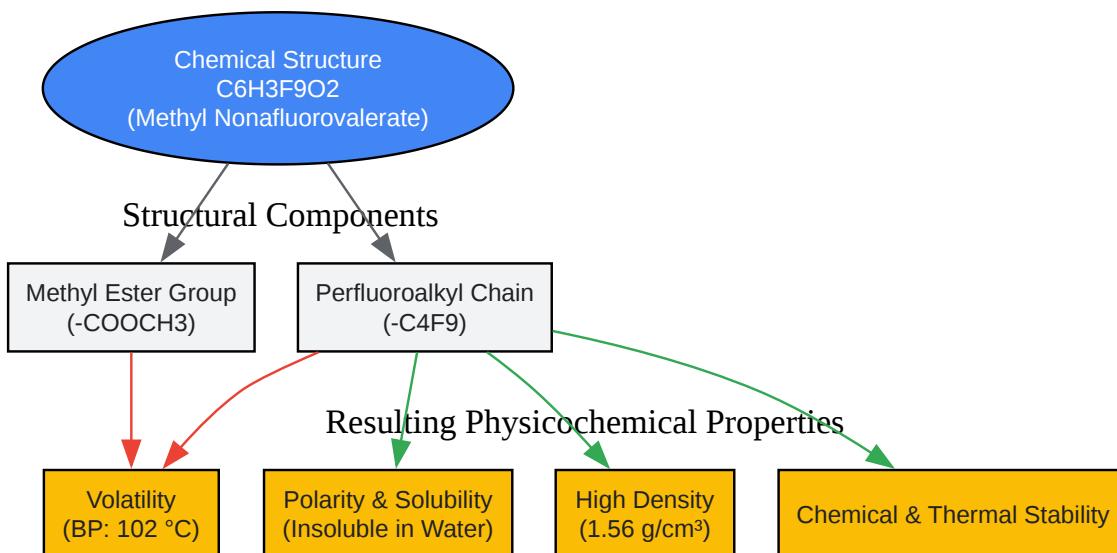
The following diagrams illustrate the workflows for key analytical procedures.

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Caption: Workflow for Purity Determination by GC-FID.

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Caption: Workflow for Structural Elucidation by NMR Spectroscopy.

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Caption: Relationship between Structure and Physicochemical Properties.

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